Bis(2,2,6,6-tetramethyl-4-piperidyl)amine

Descripción general

Descripción

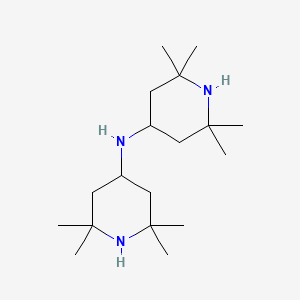

Bis(2,2,6,6-tetramethyl-4-piperidyl)amine: is a chemical compound known for its stability and unique structural properties. It is often used in various industrial and scientific applications due to its ability to act as a hindered amine light stabilizer. This compound is characterized by the presence of two 2,2,6,6-tetramethyl-4-piperidyl groups attached to an amine group, which contributes to its stability and effectiveness in various applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,2,6,6-tetramethyl-4-piperidyl)amine typically involves the reaction of 2,2,6,6-tetramethyl-4-piperidone with ammonia or primary amines under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and under hydrogenation conditions to facilitate the formation of the amine group.

Industrial Production Methods: In industrial settings, the production of this compound is often carried out using continuous-flow processes. This method allows for the efficient and scalable production of the compound, ensuring high purity and yield. The continuous-flow process involves the use of specialized reactors and precise control of reaction parameters to achieve optimal results .

Análisis De Reacciones Químicas

Types of Reactions: Bis(2,2,6,6-tetramethyl-4-piperidyl)amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form nitroxide radicals, which are useful in various applications, such as polymer stabilization.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo substitution reactions, where one or more of its hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of nitroxide radicals.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted piperidyl derivatives.

Aplicaciones Científicas De Investigación

Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate, also known as BTMPS or Tinuvin 770, is a hindered amine light stabilizer (HALS) with the chemical formula . It is primarily used to protect plastics, coatings, and paints from oxidation and degradation caused by weathering . However, recent findings indicate its presence as an adulterant in illicit drugs, raising concerns about potential health effects .

Production and Reactions

BTMPS is produced through the esterification of sebacic acid and tetramethylpiperidinol, or its oxidized form 4-Hydroxy-TEMPO . Bis(2,2,6,6-tetramethyl-4-piperidyl)amine is an intermediate for the preparation of numerous light stabilizers . It can be synthesized by reacting 2,2,6,6-tetramethyl-4-piperidone or 2,2,6,6-tetramethyl-4-piperidone ⁇ H2O with ammonia and hydrogen in the presence of a noble metal hydrogenation catalyst .

Applications in Material Science

BTMPS is effective as a UV stabilizer in plastic materials . It is also used in the manufacturing and packaging of pharmaceutical products . The compound can be combined with titanium oxide () in amine-induced light stabilizers for synthesizing recyclable water-based polyurethane with poly(oxytetramethylene)gl . Synthetic polymers undergo chemical and physical changes when exposed to sunlight or UV radiation, but this can be mitigated by BTMPS .

Potential Medical Significance

BTMPS can inhibit nicotinic acetylcholine receptors and block L-type calcium channels . It can induce hemodynamic alterations and precipitate adrenergic release, similar to early calcium channel blockers .

Recent Findings as an Adulterant

In 2024, BTMPS was detected as an adulterant in illicitly sold fentanyl in the United States . Drug checking results indicate a rapid shift in the illicit drug supply, with potential public health implications . Community-based drug checking programs have found BTMPS in drug samples from Los Angeles and Philadelphia, as well as drug residue samples from California, Delaware, Maryland, and Washington . Some deaths after ingestion of mixtures containing bis(2,2,6,6-tetramethyl-piperidyl sebacate were reported in Philadelphia .

Safety and Toxicity

Mecanismo De Acción

The mechanism of action of Bis(2,2,6,6-tetramethyl-4-piperidyl)amine involves its ability to scavenge free radicals and stabilize reactive intermediates. The compound’s nitroxide radicals can interact with free radicals, effectively neutralizing them and preventing further degradation of materials. This property makes it an effective stabilizer in various applications, including polymer and pharmaceutical industries .

Comparación Con Compuestos Similares

- 2,2,6,6-Tetramethyl-4-piperidinol

- 2,2,6,6-Tetramethylpiperidine

- Bis(2,2,6,6-tetramethyl-4-piperidyl)sebacate

Comparison: Bis(2,2,6,6-tetramethyl-4-piperidyl)amine is unique due to its dual piperidyl groups, which enhance its stability and effectiveness as a stabilizer. Compared to similar compounds, it offers superior performance in preventing degradation caused by ultraviolet light and free radicals. Its structural properties also allow for versatile applications in various fields, making it a valuable compound in both scientific research and industrial applications .

Actividad Biológica

Bis(2,2,6,6-tetramethyl-4-piperidyl)amine, commonly referred to as BTMPS, is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of BTMPS, including its pharmacological properties, toxicity, and potential therapeutic applications. The information is synthesized from various studies and reports to present a detailed account of this compound's biological significance.

Chemical Structure and Properties

BTMPS is characterized by its unique piperidine structure, which contributes to its chemical reactivity and biological interactions. The compound's molecular formula is with a molecular weight of approximately 480.7 g/mol.

Pharmacological Activities

1. Calcium Channel Blockade

BTMPS has been identified as a potent L-type calcium channel blocker. It exhibits significant inhibition at the benzodiazepine and phenylalkylamine-selective domains of calcium channels . This property suggests its potential use in treating conditions related to calcium dysregulation.

2. Nicotinic Acetylcholine Receptor Antagonism

Research indicates that BTMPS acts as a non-competitive antagonist at nicotinic acetylcholine receptors . This action may have implications for neurological conditions where acetylcholine signaling is disrupted.

Acute Toxicity

In animal studies, BTMPS demonstrated low acute toxicity with an LD50 value of 3700 mg/kg when administered orally to rats . Observed effects included salivation and reduced body weight in high-dose groups.

Reproductive and Developmental Toxicity

A study evaluating reproductive toxicity found that exposure to BTMPS resulted in decreased body weight gain in parental animals at doses as low as 30 mg/kg bw/day . However, no significant fertility issues were reported.

Genotoxicity

BTMPS has been tested for genotoxic effects and was found to be non-genotoxic in Ames tests conducted with and without metabolic activation .

Case Studies

Case Study 1: Anticancer Activity

A study synthesized various derivatives of BTMPS and evaluated their anticancer properties against different cancer cell lines. Notably, certain derivatives exhibited significant cytotoxic activity against leukemia and colon cancer cells . The structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the piperidine ring enhanced anticancer efficacy.

Case Study 2: Drug Adulteration

Recently, BTMPS has emerged as an adulterant in illicit drug supplies, particularly alongside fentanyl. Its identification in drug materials has raised concerns regarding its safety profile when used recreationally . Reports indicate that BTMPS was detected in multiple states across the U.S., highlighting its rapid emergence in the drug market.

Summary Table of Biological Activities

Propiedades

IUPAC Name |

2,2,6,6-tetramethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)piperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37N3/c1-15(2)9-13(10-16(3,4)20-15)19-14-11-17(5,6)21-18(7,8)12-14/h13-14,19-21H,9-12H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOCLFIGHHOKNTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)NC2CC(NC(C2)(C)C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34887-26-8 | |

| Record name | 2,2,6,6-Tetramethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-4-piperidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34887-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.